Octyl methacrylate
Overview
Description
Octyl methacrylate is an organic compound belonging to the family of methacrylate esters. It is characterized by the presence of an octyl group attached to the methacrylate moiety. This compound is widely used in the production of polymers and copolymers, which find applications in various industries including coatings, adhesives, and sealants.
Mechanism of Action
Target of Action
Octyl methacrylate, also known as N-Octyl Methacrylate, is primarily used in the polymer industry . It is an acrylate ester and its primary targets are polymers where it acts as a monomer contributing to the formation of polymeric chains .
Mode of Action
This compound interacts with its targets through a process known as free radical polymerization . In this process, the double bond in the methacrylate group of the molecule opens up and reacts with other monomers or growing polymer chains, resulting in the formation of long polymer chains . This interaction significantly changes the properties of the target, transforming individual monomers into a larger, more complex structure with new physical and chemical properties .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis of polymers. The free radical polymerization process, in which this compound participates, is a key pathway in the formation of polymers . The downstream effects of this pathway include the creation of materials with diverse properties, ranging from flexible to rigid, and applications in various industries .
Pharmacokinetics
It’s important to note that this compound is a small molecule with a molecular weight of 1983019 , which could influence its behavior in various environments.
Result of Action
The molecular effect of this compound’s action is the formation of polymeric chains through free radical polymerization .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, presence of initiators, and the chemical environment can affect the rate and efficiency of the polymerization process . Furthermore, the compound’s stability could be influenced by factors such as exposure to light, heat, and certain chemicals .
Biochemical Analysis
Biochemical Properties
Octyl methacrylate has been shown to interact with various enzymes and proteins. For instance, it has been used in the synthesis of (meth)acrylate monomers, where it reacts with (meth)acryloyl chloride in the presence of triethyl amine . This reaction results in excellent conversions of alcohols to their corresponding esters within short reaction times .
Cellular Effects
It has been used in the creation of hydrogels like polyethylene glycol diacrylate (PEGDA), which are commonly used biomaterials for cell culture due to their tunable stiffness and ability to efficiently transport nutrients and gases . These hydrogels provide a three-dimensional microenvironment that mimics the physiological environment of cells, providing essential structural support, biochemical cues, and the mechanical strength needed for cell adhesion, proliferation, migration, and differentiation .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its reactivity as an acrylate ester. Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used in the synthesis of (meth)acrylate monomers in a continuous flow process . The synthesis is carried out over a period of 4 hours without clogging or pressure build-up, with an operation throughput of 78.6 g h−1 of n-octyl acrylate monomer on a laboratory scale, with 95% isolated yield .
Metabolic Pathways
It is known that this compound is an acrylate ester, and esters are known to be involved in various metabolic pathways .
Transport and Distribution
It has been used in the creation of hydrogels, which can provide a three-dimensional microenvironment for cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl methacrylate is typically synthesized through the esterification reaction between methacrylic acid and octanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes. Methacryloyl chloride is reacted with octanol in the presence of a base such as triethylamine in a tubular reactor. This method ensures high conversion rates and minimizes the formation of side products .
Types of Reactions:
Esterification: this compound can undergo esterification reactions with various alcohols to form different esters.
Polymerization: It readily undergoes free radical polymerization to form homopolymers and copolymers. This reaction is typically initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Major Products:
Polymers: The primary products formed from the polymerization of this compound are poly(this compound) and copolymers with other methacrylates or acrylates.
Esters: Esterification reactions yield various esters depending on the alcohol used.
Scientific Research Applications
Octyl methacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with tailored properties.
Biology: In biological research, it is used to create biocompatible coatings and materials for medical devices.
Medicine: this compound-based polymers are used in drug delivery systems and as components in dental materials.
Comparison with Similar Compounds
Methyl methacrylate: Similar in structure but with a methyl group instead of an octyl group. It forms harder and more brittle polymers.
Butyl methacrylate: Contains a butyl group, resulting in polymers with intermediate flexibility and hardness.
Hexyl methacrylate: Features a hexyl group, providing properties between those of butyl and octyl methacrylate.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts superior flexibility and hydrophobicity to the resulting polymers. This makes it particularly suitable for applications requiring durable and water-resistant materials .
Properties
IUPAC Name |
octyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h2,4-10H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIDBRBFGPQCRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Record name | N-OCTYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20815 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25087-18-7 | |
Record name | 2-Propenoic acid, 2-methyl-, octyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25087-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6025806 | |
Record name | Octyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-octyl methacrylate is a clear colorless liquid. (NTP, 1992) | |
Record name | N-OCTYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20815 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
195 °F (NTP, 1992) | |
Record name | N-OCTYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20815 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
Record name | N-OCTYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20815 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
2157-01-9 | |
Record name | N-OCTYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20815 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2157-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propenoic acid, 2-methyl-, octyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, octyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octyl methacrylate | |
Source | EPA DSSTox | |
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Record name | Octyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.787 | |
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Record name | Octyl methacrylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8HK4MM7QV | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of octyl methacrylate?
A1: The molecular formula of this compound is C12H22O2, and its molecular weight is 198.30 g/mol.
Q2: Are there any spectroscopic techniques used to characterize this compound?
A2: Yes, spectroscopic techniques like FTIR, 1H NMR, and 13C NMR are commonly employed for structural characterization of this compound and its copolymers. [, ]
Q3: How does the length of the alkyl side chain in poly(n-alkyl methacrylates) affect their degradation under SF5+ bombardment?
A3: Research shows that increasing the alkyl pendant group length, like in the case of this compound compared to methyl methacrylate, leads to a decrease in sputter rate and stability of characteristic secondary ions under SF5+ bombardment. This suggests more significant alkyl pendant group loss and increased intra- or intermolecular cross-linking. []
Q4: How does the addition of this compound as a comonomer affect the properties of macroporous membranes?
A4: The incorporation of this compound into macroporous membranes, synthesized alongside glycidyl methacrylate and ethylene dimethacrylate, impacts the membrane properties by increasing hydrophobicity, reducing water regain, and enhancing the overall strength of the membrane. These effects are more pronounced at higher concentrations of this compound in the polymerization feed. []
Q5: How does the presence of this compound in styrene/n-alkyl methacrylate copolymers affect their glass transition temperature (Tg)?
A5: The glass transition temperature (Tg) of styrene/n-alkyl methacrylate copolymers, including those with this compound, can be predicted using the dyad approximation. This approach considers the weight or mole fractions of different dyads in the copolymer chain. It's important to note that when the comonomer units have significantly different numbers of rotatable bonds, as is the case with styrene and this compound, using reciprocal Tg's and weight fractions of dyads provides more accurate predictions. []
Q6: How does this compound affect the surface properties of polymer blends with polystyrene?
A6: In blends of poly(this compound) (POMA) with polystyrene (PS), the surface morphology can undergo restructuring upon contact with water, particularly at high POMA ratios. This restructuring often manifests as a transition from a pitted surface in air to a surface with islands when immersed in water. The observed changes are reversible upon drying, indicating a dynamic response to the aqueous environment. []
Q7: What happens to the free volume in a polymer system when this compound is incorporated into poly(methyl methacrylate) (PMMA)?
A7: Introducing this compound into PMMA leads to the formation of a random copolymer. Positron annihilation lifetime spectroscopy reveals that this copolymerization results in a change in the size distribution of sites containing free volume within the polymer matrix. This suggests that the presence of this compound influences the packing and arrangement of polymer chains, ultimately impacting the free volume characteristics of the material. []
Q8: Can polymers containing this compound be utilized for oxygen transport applications?
A8: Yes, this compound can be copolymerized with vinylimidazole to create membranes capable of binding cobaltporphyrin complexes. These complexes act as fixed oxygen carriers, facilitating oxygen transport through the membrane. The oxygen-binding affinity and transport properties can be tuned by adjusting the composition and structure of the copolymer. [, , ]
Q9: Can this compound copolymers be used to create materials with photoresponsive properties?
A9: Yes, incorporating photosensitive moieties, such as chalcone derivatives, into copolymers containing this compound yields materials with interesting photoresponsive properties. These materials exhibit changes in their physical and chemical characteristics upon exposure to UV light, making them suitable for applications in photolithography, holography, and other light-sensitive technologies. []
Q10: Have any computational studies been conducted on this compound?
A10: While specific examples of computational studies on this compound are limited in the provided research papers, computational chemistry techniques could be applied to investigate various aspects of this monomer. For instance, molecular dynamics simulations could provide insights into the structure and dynamics of this compound in solution or within polymer matrices. Additionally, quantum chemical calculations could be used to study its electronic structure, reactivity, and interactions with other molecules.
Q11: How does the presence of this compound in cross-linked methacrylate copolymers affect their network structure and swelling behavior?
A11: The solvent quality during polymerization significantly impacts the network structure of cross-linked methacrylate copolymers containing this compound. The choice of solvent and its concentration influence the extent of primary cyclization during polymerization, ultimately affecting the mechanical properties and swelling behavior of the resulting hydrogel networks. []
Q12: How does the glass transition temperature of poly(this compound) influence the rate of blooming of a low-molecular-mass hydrocarbon from the polymer matrix?
A12: Studies on the blooming of low-molecular-mass hydrocarbons from rubbery polymers, including poly(this compound), reveal a correlation between the glass transition temperature (Tg) of the polymer and the rate of blooming. Specifically, a lower Tg generally corresponds to a faster rate of hydrocarbon blooming. This highlights the role of polymer chain mobility and free volume in the diffusion of small molecules through the polymer matrix. []
Q13: Is there information available about the environmental impact and degradation of this compound?
A13: The provided research papers primarily focus on the synthesis, characterization, and applications of this compound-based polymers. Information regarding the specific environmental impact and degradation pathways of this monomer requires further investigation. Assessing its biodegradability, potential for bioaccumulation, and toxicity to aquatic and terrestrial organisms is crucial for evaluating its environmental risks.
Q14: Are there any studies about the dissolution and solubility of this compound based polymers?
A14: While not explicitly addressed in the provided research papers, the dissolution and solubility of this compound based polymers are crucial factors in various applications. The long hydrophobic alkyl chain of this compound significantly influences the solubility of its homopolymers and copolymers. Understanding the solubility parameters, dissolution kinetics, and potential for swelling in different solvents is essential for optimizing processing conditions, material properties, and performance in intended applications.
Q15: How does the concentration of this compound in a copolymer with methyl methacrylate impact its optical properties?
A15: As the concentration of this compound increases in a copolymer with methyl methacrylate, the copolymer's transparency decreases. This is attributed to the increasing heterogeneity in the copolymer structure due to the difference in the refractive indices of the two monomer units. []
Q16: Can this compound be used in the development of biocompatible materials?
A16: this compound, when copolymerized with other monomers like diethylene glycol dimethacrylate, can be used to create substrates with varying stiffness for cell culture studies. These substrates can be valuable tools for investigating the impact of material properties on cell behavior, including valvular interstitial cells, which are relevant for aortic valve tissue engineering. [, ]
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